Imidazo[1,5-b]pyridazin-3-ol

Synthetic Methodology Regioselective Cyclization Process Chemistry

Imidazo[1,5-b]pyridazin-3-ol (CAS 2803704-06-3, MF C6H5N3O, MW 135.12 g/mol) is a fused bicyclic heterocycle comprising an imidazole ring joined to a pyridazine ring at the [1,5-b] bridgehead, with a hydroxyl substituent at the 3-position. The imidazo[1,5-b]pyridazine scaffold has been employed in medicinal chemistry programs targeting HIV-1 reverse transcriptase, various kinases (including Pim-1, haspin, ATR, and PI3K), and neurodegenerative disease pathways.

Molecular Formula C6H5N3O
Molecular Weight 135.12 g/mol
Cat. No. B13920107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,5-b]pyridazin-3-ol
Molecular FormulaC6H5N3O
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC1=C(C=NN2C1=CN=C2)O
InChIInChI=1S/C6H5N3O/c10-6-1-5-2-7-4-9(5)8-3-6/h1-4,10H
InChIKeyGMGLAHJHAXQLHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,5-b]pyridazin-3-ol: Procurement-Relevant Structural and Biological Profile for Research Sourcing


Imidazo[1,5-b]pyridazin-3-ol (CAS 2803704-06-3, MF C6H5N3O, MW 135.12 g/mol) is a fused bicyclic heterocycle comprising an imidazole ring joined to a pyridazine ring at the [1,5-b] bridgehead, with a hydroxyl substituent at the 3-position . The imidazo[1,5-b]pyridazine scaffold has been employed in medicinal chemistry programs targeting HIV-1 reverse transcriptase, various kinases (including Pim-1, haspin, ATR, and PI3K), and neurodegenerative disease pathways [1][2]. Unlike the more extensively characterized imidazo[1,2-b]pyridazine regioisomer, the [1,5-b] fusion pattern confers a distinct spatial arrangement of nitrogen atoms, altering hydrogen-bonding capacity, electronic distribution, and molecular recognition profiles that are critical for target engagement [3].

Why Imidazo[1,5-b]pyridazin-3-ol Cannot Be Substituted with Generic Imidazopyridazine Analogs


Imidazopyridazine regioisomers differ fundamentally in the positions of their ring-junction nitrogen atoms, generating distinct electronic and steric environments that lead to divergent reactivity and biological target engagement [1]. Attempts to replace imidazo[1,5-b]pyridazin-3-ol with imidazo[1,2-b]pyridazine or the parent imidazo[1,5-b]pyridazine scaffold risk losing the 3-hydroxyl hydrogen-bond donor/acceptor functionality, altering tautomeric preferences, and shifting metalation reactivity patterns—each of which has been shown to produce quantitatively different synthetic yields, potency profiles, and selectivity outcomes in published studies [2][3]. These differences are not cosmetic; they are measurable in IC50, percentage yield, hydrogen-bond donor count, and regiochemical outcome.

Quantitative Comparative Evidence for Imidazo[1,5-b]pyridazin-3-ol: Head-to-Head and Cross-Study Differentiation Data


Regioselective Cascade Synthesis Yields: Imidazo[1,5-b]pyridazine Scaffold vs. Imidazo[1,2-b]pyridazine Synthetic Accessibility

The imidazo[1,5-b]pyridazine core, including 3-substituted variants, is accessed via regioselective cascade heterocyclization of 1,2-diamino-4-phenylimidazole with 1,3-diketones, acetoacetic ester derivatives, or α-acylacrylonitriles. Optimized two-component protocols deliver 7-amino-2-R-3-R1-5-phenylimidazo[1,5-b]pyridazines in 68–89% yield, while three-component variants with triethyl orthoformate or DMF dimethylacetal give slightly reduced yields [1]. An alternative route via enamine cyclization in trifluoroacetic acid affords 1-substituted-3,6-diaryl-imidazo[1,5-b]pyridazines in 84–96% yield [2]. In contrast, the imidazo[1,2-b]pyridazine scaffold is typically synthesized from 3-aminopyridazine or 3-pyridazinone precursors, a distinct synthetic entry point that dictates the regioisomeric outcome and is not interchangeable with the [1,5-b] route . The [1,5-b] route's high yields and predictable regiochemistry represent a procurement-relevant advantage for laboratories seeking efficient access to this specific scaffold.

Synthetic Methodology Regioselective Cyclization Process Chemistry

Hydrogen-Bond Donor Count: Imidazo[1,5-b]pyridazin-3-ol Introduces HBD = 1 vs. Parent Imidazo[1,5-b]pyridazine HBD = 0

The 3-hydroxyl substituent of imidazo[1,5-b]pyridazin-3-ol introduces one hydrogen-bond donor (HBD) to the scaffold, a feature absent in the parent imidazo[1,5-b]pyridazine (C6H5N3, MW 119.12, HBD = 0) . ChemSpider data for a representative imidazo[1,5-b]pyridazine derivative (7-[2-(5-methyl-1-phenyl-1H-benzimidazol-2-yl)ethyl]imidazo[1,5-b]pyridazine) confirms HBD = 0 and 5 hydrogen-bond acceptors for the unsubstituted core . The addition of one HBD at position 3 shifts the hydrogen-bond donor/acceptor balance from 0:5 to 1:5 (or 1:6 considering the hydroxyl oxygen), a change that directly impacts ligand–protein hydrogen-bonding patterns. In the HIV-1 reverse transcriptase SAR study, hydrogen-bond acceptor interactions with the imidazopyridazine nucleus were identified as a key pharmacophoric feature; the 3-OH group could serve simultaneously as a donor and acceptor, enhancing binding versatility [1].

Physicochemical Profiling Drug-likeness Molecular Recognition

HIV-1 Reverse Transcriptase Inhibitory Potency of the Imidazo[1,5-b]pyridazine Scaffold vs. Related Heterocycles

The imidazo[1,5-b]pyridazine scaffold has produced one of the most potent HIV-1 reverse transcriptase inhibitors reported: compound 33, 7-[2-(1H-imidazol-1-yl)-5-methylimidazo[1,5-b]pyridazin-7-yl]-1-phenyl-1-heptanone, demonstrated an IC50 = 0.65 nM against HIV-1 RT in vitro [1]. This exceptional potency is attributed to additional hydrogen-bonding from the imidazole sp2 nitrogen atom engaging the RT active site. By contrast, imidazo[1,2-b]pyridazine-based compounds have been optimized for different kinase targets—for example, a 4-(imidazo[1,2-b]pyridazin-3-yl)-1H-pyrazol-1-yl-phenylbenzamide derivative (16a) inhibits BCR-ABL1 kinase with an IC50 of 8.5 nM [2], reflecting a >10-fold difference in potency against unrelated targets. While the IC50 of imidazo[1,5-b]pyridazin-3-ol itself has not been independently reported against HIV-1 RT, the scaffold's established nanomolar-to-subnanomolar potency provides a quantitative benchmark absent for many other imidazopyridazine regioisomers.

Antiviral Activity HIV-1 RT Inhibition Structure-Activity Relationship

Physicochemical Baseline: Imidazo[1,2-b]pyridazine Melting Point (54 °C) and pKa (5.30 ± 0.30) vs. Imidazo[1,5-b]pyridazine Core

The imidazo[1,2-b]pyridazine regioisomer is a white crystalline solid with a reported melting point of 54 °C, predicted density of 1.29 ± 0.1 g/cm³, and an estimated pKa of 5.30 ± 0.30 [1]. In contrast, the imidazo[1,5-b]pyridazine core (CAS 51741-28-7, MW 119.12) is typically supplied as a solid of NLT 97–98% purity, but its melting point and experimental pKa are not widely published in the open literature—reflecting a key information gap for formulators [2]. For imidazo[1,5-b]pyridazin-3-ol, the 3-hydroxyl group introduces additional hydrogen-bonding capacity and tautomeric flexibility, which are expected to alter both melting point and pKa relative to the parent [1,5-b] core. The lower pKa of the [1,2-b] isomer (~5.3) may confer different ionization behavior at physiological pH compared to the [1,5-b] scaffold, directly impacting solubility, permeability, and formulation strategies [1].

Pre-formulation Solid-State Properties Ionization Constant

Metalation Regioselectivity: Imidazo[1,2-b]pyridazine Positions 3/8 vs. Predicted Divergent Reactivity for the [1,5-b] Scaffold

A 2022 study demonstrated that 6-chloroimidazo[1,2-b]pyridazine undergoes regioselective zincation at positions 3 or 8 using TMP2Zn·MgCl2·2LiCl (with or without BF3·OEt2), enabling subsequent functionalization to produce polysubstituted derivatives (up to penta-substitution) whose regiochemistry was confirmed by X-ray crystallography [1]. DFT calculations were employed to predict the reactivity of imidazo[1,2-b]pyridazine scaffolds, but the same study did not examine the imidazo[1,5-b]pyridazine system. The distinct nitrogen-atom arrangement in the [1,5-b] scaffold is expected to produce a different metalation regioselectivity profile due to altered C–H acidity and directing-group effects. For procurement, this means that synthetic protocols validated on the [1,2-b] scaffold cannot be assumed to transfer to the [1,5-b] scaffold without re-optimization, a consideration that directly affects planning for late-stage functionalization and library synthesis.

C–H Functionalization Organometallic Chemistry Late-Stage Derivatization

Optimal Research and Industrial Application Scenarios for Imidazo[1,5-b]pyridazin-3-ol


Medicinal Chemistry: HIV-1 Reverse Transcriptase Inhibitor Lead Optimization with Scaffold-Specific Sub-Nanomolar Potency Potential

The imidazo[1,5-b]pyridazine scaffold, as demonstrated by compound 33 (IC50 = 0.65 nM against HIV-1 RT), provides a validated starting point for antiviral lead optimization [1]. The 3-hydroxyl group of imidazo[1,5-b]pyridazin-3-ol introduces an additional hydrogen-bond donor/acceptor that can be exploited for enhanced target engagement, as proposed by the SAR model requiring both hydrogen-bond acceptor and aromatic π-orbital interactions with the RT active site [1]. Procurement of this specific scaffold is justified when the goal is sub-nanomolar RT inhibition rather than the alternative kinase targets pursued with imidazo[1,2-b]pyridazine derivatives.

Kinase Inhibitor Discovery: Exploiting the [1,5-b] Scaffold for Pim-1, Haspin, and ATR Kinase Programs

Patent literature documents substituted imidazo[1,5-b]pyridazine compounds as potent kinase inhibitors, including ATR kinase inhibitors with IC50 values of 41.33 nM (NCI-H460) and 130.9 nM (DU145) for specific derivatives . An imidazopyridazine-based haspin kinase inhibitor (CHR-6494) achieves IC50 = 2 nM with selectivity over TrkA, GSK-3β, and PIM1 [2]. The 3-ol substituent can serve as a synthetic handle for further derivatization or as a pharmacophoric element in ATP-binding site interactions, making this compound suitable for kinase-focused libraries where the [1,5-b] regioisomer's distinct nitrogen arrangement may confer selectivity advantages over the [1,2-b] series.

Synthetic Methodology Development: Regioselective Cascade Cyclization and Late-Stage Diversification Studies

The availability of high-yielding (68–96%) regioselective cascade cyclization routes to the imidazo[1,5-b]pyridazine core makes this scaffold attractive for synthetic methodology groups developing new heterocyclization strategies [3][4]. Imidazo[1,5-b]pyridazin-3-ol, with its free hydroxyl group, provides a versatile intermediate for O-alkylation, acylation, sulfonylation, and Mitsunobu reactions, enabling rapid analog generation. The uncharted metalation reactivity of the [1,5-b] scaffold (in contrast to the well-mapped [1,2-b] system) presents an opportunity for research groups focused on C–H functionalization methodology development.

Neurodegenerative Disease Research: Glucocerebrosidase Modulation via Imidazopyridazine Scaffolds

A granted U.S. patent (US 11,878,979 B2) covering substituted imidazo[1,5-b]pyridazines and imidazo[1,2-b]pyridazines for the treatment of Gaucher disease, Parkinson's disease, Lewy body dementia, and multiple system atrophy establishes the therapeutic relevance of this scaffold class [5]. The 3-ol derivative offers a hydrogen-bond-capable building block for structure–activity relationship studies targeting glucocerebrosidase modulation or related lysosomal storage disorder pathways, differentiating from the [1,2-b] regioisomer's distinct pharmacological profile.

Quote Request

Request a Quote for Imidazo[1,5-b]pyridazin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.